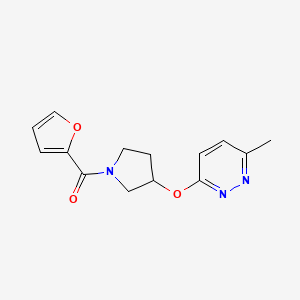

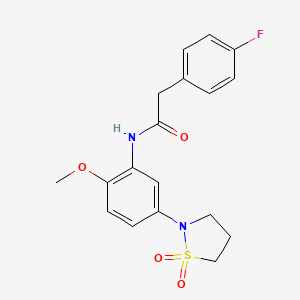

![molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6](/img/structure/B2651192.png)

N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is a chemical compound with the molecular formula C15H20ClN3O3S . It is available for purchase from various chemical suppliers .

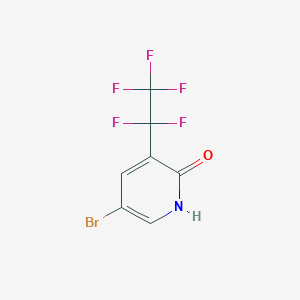

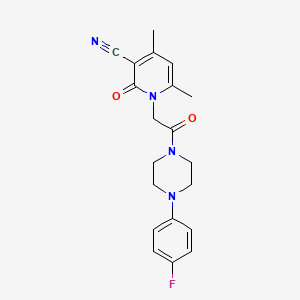

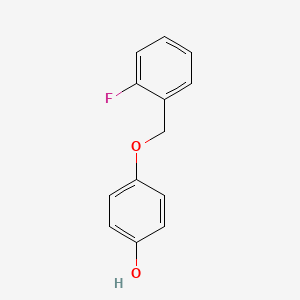

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” can be represented by the SMILES notation:C=CCNC(=O)C1CCN(CC1)S(=O)(=O)c2ccc(cc2)Cl . Physical and Chemical Properties Analysis

The molecular weight of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is 357.8556 . Other physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution

- Application : This study highlights the use of allyl sulfones, specifically allyl 4-chlorophenyl sulfone, for base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution. It demonstrates a highly regioselective method to access branched allylic substitution products, showing the versatility of sulfones in synthesis (Kojima et al., 2020).

Preparation and Characterization of New Monomers

- Application : The research introduced two new monomers incorporating the N-allyl and N'-2,2,6,6-tetramethyl-4-piperidyl urea structure. These monomers were synthesized without a catalyst and characterized for their potential in polymer synthesis, showing the structural versatility and potential application in material science (Pan et al., 1994).

Carbonic Anhydrase Inhibitors

- Application : This study explored the synthesis of substituted ureido and thioureido derivatives of aromatic/heterocyclic sulfonamides, demonstrating their potent inhibitory activity against carbonic anhydrase isozymes. The findings suggest potential therapeutic applications of such derivatives in the design of selective enzyme inhibitors (Supuran et al., 1998).

Mechanochemistry in Drug Synthesis

- Application : Demonstrating the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, this study underscores the efficient and environmentally friendly approaches in pharmaceutical synthesis, highlighting the relevance of such methodologies in developing therapeutic agents (Tan et al., 2014).

Synthesis of Heterocyclic Derivatives for Alzheimer’s Disease

- Application : A specific study synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as drug candidates for Alzheimer’s disease. This highlights the exploration of novel compounds in addressing neurodegenerative diseases through enzyme inhibition activity (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNRKWLWWMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)

![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)